molecular formula C11H11N3O2S B11816371 5-(Methylsulfonyl)-4-phenylpyrimidin-2-amine

5-(Methylsulfonyl)-4-phenylpyrimidin-2-amine

Cat. No.: B11816371
M. Wt: 249.29 g/mol
InChI Key: BWWBXVHBWLJSTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methylsulfonyl)-4-phenylpyrimidin-2-amine is a heterocyclic compound that features a pyrimidine ring substituted with a methylsulfonyl group at the 5-position, a phenyl group at the 4-position, and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonyl)-4-phenylpyrimidin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylsulfonyl)-4-phenylpyrimidin-2-amine is unique due to the presence of both the methylsulfonyl and phenyl groups, which confer specific electronic and steric properties. These features can enhance its binding affinity to certain biological targets and influence its chemical reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

5-methylsulfonyl-4-phenylpyrimidin-2-amine

InChI

InChI=1S/C11H11N3O2S/c1-17(15,16)9-7-13-11(12)14-10(9)8-5-3-2-4-6-8/h2-7H,1H3,(H2,12,13,14)

InChI Key

BWWBXVHBWLJSTL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=C(N=C1C2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.